![molecular formula C16H11ClFN3O2S B3531389 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3531389.png)
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide
Overview
Description
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the oxadiazole family and has been extensively studied for its biological activities.
Mechanism of Action
The exact mechanism of action of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide in lab experiments is its potent biological activity. It has been found to exhibit significant activity at low concentrations, making it an ideal compound for in vitro studies. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research on 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide. One of the areas of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate its efficacy and safety in these conditions. Another area of interest is its potential use as an antimicrobial agent. Studies are needed to investigate its activity against various bacterial and fungal strains. Finally, studies are needed to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases.
Scientific Research Applications
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. Several studies have also reported its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2S/c17-13-4-2-1-3-12(13)15-20-21-16(23-15)24-9-14(22)19-11-7-5-10(18)6-8-11/h1-8H,9H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGQDPRGSLXVQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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